![molecular formula C12H21NO5 B1524747 3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidin-4-carbonsäure CAS No. 1334146-00-7](/img/structure/B1524747.png)
3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidin-4-carbonsäure
Übersicht
Beschreibung
3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bausteine für Peptidomimetische Supramolekulare Anordnungen
Verbindungen, die Carbonsäuregruppen am N-Substituenten tragen, ähnlich der, an der Sie interessiert sind, werden als Bausteine für die Herstellung von peptidomimetischen supramolekularen Anordnungen verwendet. Diese Anordnungen haben stimulus-responsiven Eigenschaften, die für die Entwicklung von intelligenten Materialien und reaktionsfähigen Systemen von Bedeutung sind .
Chirale Trennung für die Arzneimittelsynthese
Ein Ansatz im Zusammenhang mit der chiralen Trennung von Verbindungen mit tert-Butoxycarbonylgruppen wurde entwickelt, der für die Synthese von Zwischenprodukten wie Velpatasvir, einem Anti-HCV-Arzneimittel, entscheidend ist. Dieser Prozess macht die Salinisierung überflüssig und verwendet weniger organische Lösungsmittel .
Entwicklung gezielter Therapien
Die Imidazol- und Carbonsäureeinheiten, die in ähnlichen Verbindungen vorhanden sind, ermöglichen die Entwicklung gezielter Therapien. Diese Therapien können eine Vielzahl von Gesundheitszuständen behandeln, von neurologischen Erkrankungen bis hin zu Stoffwechselerkrankungen .
Ringöffnende Polymerisation
Die kontrollierte ringöffnende Polymerisation von N-Carboxyanhydriden, die von ähnlichen Verbindungen abgeleitet sind, wurde untersucht. Dieser Prozess ist wichtig für die Synthese von Polypeptoiden mit potenziellen Anwendungen in der Biomedizin und Materialwissenschaft .
Bio-organische Synthese und Gewebezüchtung
Die thermodynamische Machbarkeit der Bildung von N-Carboxyanhydriden aus ähnlichen Verbindungen wurde untersucht. Diese Forschung erweitert die Arbeiten in der bio-organischen Synthese und Gewebezüchtung, bei denen die Spontaneität von Reaktionen mit zunehmender Peptidlänge zunimmt .
Entschützung von Boc-geschützten funktionalisierten Aminosäuren
Studien zu Entschützungsmethoden für Boc (tert-Butoxycarbonyl)-geschützte funktionalisierte Aminosäuren wurden durchgeführt. Diese Methoden sind unerlässlich für die Synthese von Aminosäuren, die in der Peptidsynthese verwendet werden .
Wirkmechanismus
Target of Action
It is known that the tert-butyloxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine group during synthesis, preventing it from unwanted reactions .
Biochemical Pathways
The boc group plays a crucial role in peptide synthesis, where it protects the amine group from unwanted reactions .
Result of Action
The result of the action of 3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is the protection of the amine group during peptide synthesis . This protection allows for more controlled and selective reactions during synthesis .
Action Environment
The action of 3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is influenced by the conditions of the reaction environment. For instance, the addition of the Boc group to amines can occur under aqueous conditions with a base . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Eigenschaften
IUPAC Name |
2,2,5-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-7-8(9(14)15)13(12(5,6)17-7)10(16)18-11(2,3)4/h7-8H,1-6H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAFMGLANQGVKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




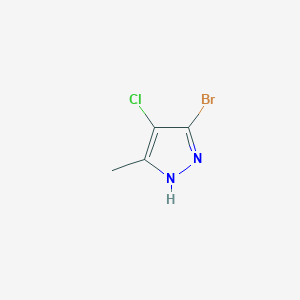

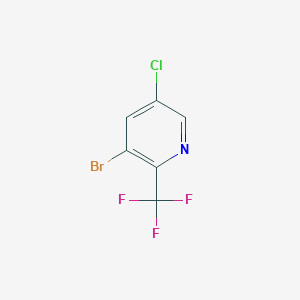
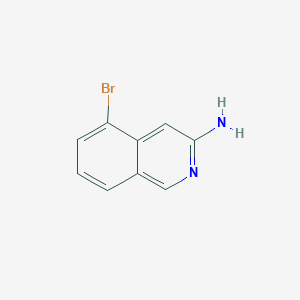
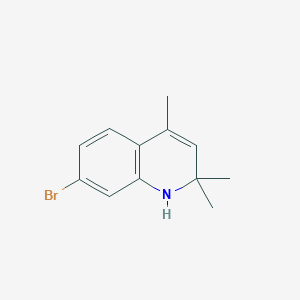
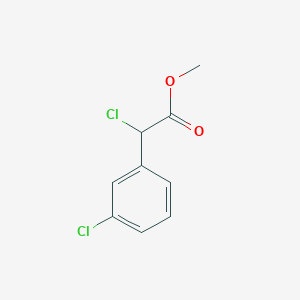
![{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1524676.png)
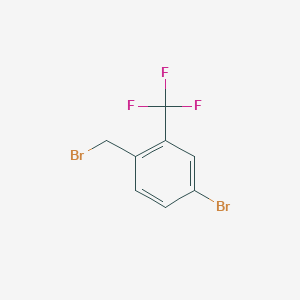

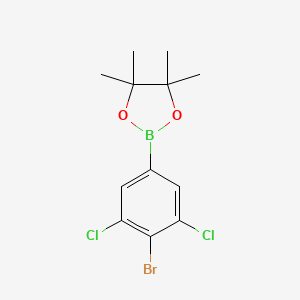
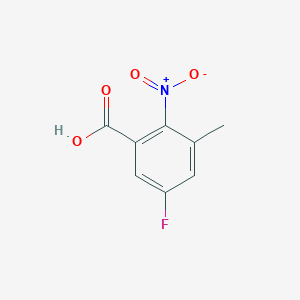
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1524687.png)
